molecular formula C16H16N2OS B1387479 N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine CAS No. 1105191-51-2

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Cat. No.: B1387479
CAS No.: 1105191-51-2
M. Wt: 284.4 g/mol
InChI Key: XPDWETRSXBSZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C16H16N2OS and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-19-13-9-6-10-14-15(13)18-16(20-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDWETRSXBSZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions make it a privileged pharmacophore. This guide focuses on a specific derivative, This compound , a molecule of interest for researchers in drug discovery and development.

Physical properties are the bedrock upon which a compound's suitability as a drug candidate is built. Properties such as melting point, solubility, and lipophilicity govern everything from manufacturability and formulation to absorption, distribution, metabolism, and excretion (ADME). Understanding and accurately measuring these characteristics is a non-negotiable aspect of preclinical development.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the key physical properties of this compound. Due to the limited availability of public experimental data for this specific 4-ethoxy isomer, this guide integrates data from the closely related 6-ethoxy isomer for comparative analysis, outlines authoritative experimental protocols for in-house determination, and provides expert insights into the expected physicochemical characteristics based on its molecular architecture.

Molecular Identity and Structure

Accurate identification is the first step in any chemical analysis. The structural features of this compound—an ethoxy group at the 4-position of the benzothiazole ring and a benzyl group on the exocyclic amine—are critical determinants of its physical properties.

The position of the ethoxy group significantly influences the molecule's polarity, crystal packing, and interaction with biological macromolecules compared to its isomers. For context, this guide will reference the more extensively documented isomer, N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine.

Melting_Point_Workflow start Start: Dry, Powdered Sample prep Prepare Sample (Pack Capillary Tube, 2-3 mm) start->prep insert Insert into Apparatus prep->insert heat_fast Rapid Heating (Approximate MP) insert->heat_fast 1st Run heat_slow Slow Heating (1-2°C/min) (Approach Approx. MP) heat_fast->heat_slow 2nd Run (New Sample) observe_t1 Observe First Liquid Droplet (Record T₁) heat_slow->observe_t1 observe_t2 Observe Complete Liquefaction (Record T₂) observe_t1->observe_t2 report Report Melting Range (T₁ - T₂) observe_t2->report end End report->end

Diagram 2: Workflow for Melting Point Determination.

Aqueous Solubility

Theoretical Background & Significance

Aqueous solubility is a critical physicochemical property that profoundly influences a drug's absorption and bioavailability. [3][4]For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed through the intestinal wall. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. [5]Solubility is typically measured in a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 for plasma).

Predicted & Comparative Data

The molecular structure of this compound contains both lipophilic (benzyl group, benzothiazole core) and hydrophilic (ethoxy group, amine) moieties. The presence of the secondary amine, which can be protonated, suggests that its solubility will be pH-dependent. Overall, the molecule is expected to have low aqueous solubility. The solubility of the 4-ethoxy isomer may differ from the 6-ethoxy isomer due to differences in dipole moment and crystal lattice energy, which affect how readily the molecule can be solvated by water.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. [6]It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a clear glass vial containing a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). [7]The excess solid is necessary to ensure saturation is achieved.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 37°C for physiological relevance). [4] * Agitate the mixture for a sufficient period to reach equilibrium. This can take 24 to 72 hours. [6][7]It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results.

    • Centrifuge the sample at high speed to pellet the excess solid. Alternatively, use a specialized 96-well filter plate designed for solubility assays. [5][7]4. Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). [7] * A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Solubility_Workflow start Start: Compound + Buffer (pH 7.4) add_excess Add Excess Solid Compound to Buffer start->add_excess agitate Agitate at Constant Temperature (24-72 hours to reach equilibrium) add_excess->agitate separate Separate Phases (Centrifugation or Filtration) agitate->separate collect Collect Clear Supernatant separate->collect quantify Quantify Concentration (HPLC or LC-MS) collect->quantify end End: Report Solubility (e.g., µg/mL) quantify->end

Diagram 3: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP / LogD)

Theoretical Background & Significance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design. [8]It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. The partition coefficient (LogP) is the measure of lipophilicity for a neutral compound, defined as the logarithm of its concentration ratio in a biphasic system of n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is used, which measures the partition at a specific pH and accounts for all forms (ionized and non-ionized) of the molecule. [9]

Predicted & Comparative Data

This compound contains significant lipophilic surface area from the benzyl and benzothiazole rings. The secondary amine is basic and will be partially protonated at physiological pH (7.4), meaning its LogD value will be lower than its LogP. The molecule is expected to be quite lipophilic, likely with a LogP value in the range of 3-5, a common range for CNS-active drugs and other membrane-permeable agents. Positional differences of the ethoxy group (C4 vs. C6) can subtly alter the lipophilicity by affecting the overall molecular polarity and hydrogen bonding potential.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol is the standard method for determining the distribution coefficient at pH 7.4.

Methodology:

  • Phase Preparation:

    • Prepare the two immiscible phases: n-octanol and an aqueous buffer (phosphate buffer, pH 7.4).

    • Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate completely. This ensures that the volumes do not change during the experiment. [10]2. Partitioning:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer. [9] * Seal the vial and shake vigorously for a sufficient time (e.g., 1 to 24 hours) to allow the compound to partition and reach equilibrium between the two phases. [11]3. Phase Separation:

    • After shaking, centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC or LC-MS. [10]5. Calculation:

    • Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)

LogD_Workflow start Start: Pre-saturate n-octanol & Buffer (pH 7.4) add_cmpd Add Compound to Biphasic System start->add_cmpd shake Shake to Reach Equilibrium (1-24 hours) add_cmpd->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_oct Sample n-Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq quantify_oct Quantify [C_oct] sample_oct->quantify_oct quantify_aq Quantify [C_aq] sample_aq->quantify_aq calculate Calculate LogD = log([C_oct]/[C_aq]) quantify_oct->calculate quantify_aq->calculate end End: Report LogD₇.₄ calculate->end

Sources

An In-depth Technical Guide to N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. While the initial topic specified the 4-ethoxy isomer, publicly available technical data is extensive for the closely related structural isomer, N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine. This guide will therefore focus on this well-documented compound, presenting its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and key applications. The benzothiazole core is a privileged structure in drug discovery, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics and advanced materials.[1][2]

Introduction

The 1,3-benzothiazole moiety is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring. This structural unit is of paramount importance in medicinal chemistry, conferring compounds with a unique combination of rigidity, aromaticity, and hydrogen-bonding capabilities that facilitate favorable interactions with biological targets.[3][4] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (Compound 3 ) belongs to this versatile class of molecules. The presence of the 6-ethoxy group modifies the electronic properties of the benzothiazole core, while the N-benzyl group enhances lipophilicity and provides additional vectors for molecular interactions.[1] These features make it a valuable building block for creating more complex molecules in drug discovery programs and a functional component in the design of novel organic materials.[1] This guide serves as a technical resource for professionals, detailing the foundational chemical knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical Properties and Molecular Identification

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any scientific investigation. The key identifiers and calculated properties for N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine are summarized below.

PropertyValueSource
IUPAC Name N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine[1]
CAS Number 743452-45-1[1][5]
Molecular Formula C₁₆H₁₆N₂OS[1][5]
Molecular Weight 284.38 g/mol [1][5]
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3[1]
InChI Key WGWKHFGRLSGXBF-UHFFFAOYSA-N[1]

Synthesis and Purification Workflow

The synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is typically accomplished via a robust two-step process, beginning with the formation of the core benzothiazole ring system, followed by N-alkylation.[1]

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: N-Benzylation A 4-Ethoxyaniline reagents1 + NH₄SCN, Br₂ (Thiocyanation & Cyclization) A->reagents1 B 6-Ethoxy-1,3-benzothiazol-2-amine (Intermediate 2) C Intermediate 2 reagents1->B reagents2 + Benzyl Halide (Base-mediated Alkylation) C->reagents2 D N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (Product 3) reagents2->D

Fig 1. Two-step synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine.
Experimental Protocol: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine (Intermediate 2)

This procedure is based on the classical thiocyanation of an aniline derivative followed by intramolecular cyclization.[1]

  • Reagents & Equipment:

    • 4-Ethoxyaniline (1.0 eq)

    • Ammonium thiocyanate (NH₄SCN) (2.2 eq)

    • Bromine (Br₂) (2.0 eq)

    • Glacial acetic acid

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve 4-ethoxyaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask.

    • Cool the mixture to 0-5 °C using an ice bath while stirring.

    • Add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol/water.

  • Causality and Trustworthiness: The low temperature is critical during bromine addition to control the exothermic reaction and prevent the formation of undesired brominated byproducts. The precipitation in ice water and subsequent washing are self-validating steps to remove acid and unreacted salts, confirmed by checking the filtrate's pH.

Experimental Protocol: Synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine (Product 3)

This step involves a standard nucleophilic substitution (N-alkylation) reaction.[1]

  • Reagents & Equipment:

    • 6-ethoxy-1,3-benzothiazol-2-amine (1.0 eq)

    • Benzyl bromide or benzyl chloride (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

    • Acetonitrile or Dimethylformamide (DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of 6-ethoxy-1,3-benzothiazol-2-amine in acetonitrile, add the base (e.g., K₂CO₃).

    • Add benzyl bromide dropwise to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 80 °C for acetonitrile) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Causality and Trustworthiness: The base is essential to deprotonate the amine nitrogen, making it a more potent nucleophile to attack the electrophilic benzyl halide. Reaction completion is validated empirically by TLC, ensuring that the process is not terminated prematurely or run unnecessarily long, which could lead to side reactions.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical step. Mass spectrometry is a primary tool for this purpose.

Mass Spectrometry

Mass spectral analysis provides confirmation of the molecular weight and offers structural clues through fragmentation patterns.[1]

AnalysisExpected m/zInterpretation
Parent Ion 285.1 [M+H]⁺Confirms the molecular weight of the target compound.
Major Fragment 1 ~240 [M-C₂H₅O]⁺Corresponds to the loss of the ethoxy group.
Major Fragment 2 ~194 [M-C₇H₇]⁺Corresponds to the cleavage and loss of the benzyl group.

Applications in Research and Development

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is not an end-product but rather a versatile platform molecule with applications spanning multiple scientific disciplines.[1]

  • Drug Discovery and Medicinal Chemistry: As a derivative of the benzothiazole scaffold, this compound is an attractive starting point for library synthesis.[1] The 2-amino group can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets, including kinases and other enzymes implicated in cancer.[2]

  • Proteomics Research: Benzothiazole derivatives have been specifically noted for their use in proteomics research, particularly in the study of ubiquitination.[1] Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, affecting processes like protein degradation. This compound may serve as a core for developing chemical probes or inhibitors targeting enzymes within the ubiquitination cascade.

  • Materials Science: The rigid, aromatic structure of the benzothiazole core makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-rich heterocyclic systems are highly valued.[1]

References

  • PubChem. N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine | C19H21N3S | CID 14575283. Available from: [Link]

  • PubChem. Benzyl(ethoxy)amine | C9H13NO | CID 18794272. Available from: [Link]

  • ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025-11-15). Available from: [Link]

  • ChemicalRegister. N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine,N-benzyl-4,6-difluoropyrimidin-2-amine Suppliers & Manufacturers. Available from: [Link]

  • ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. (2025-08-06). Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Preprints.org. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel synthetic compound, N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine. While direct experimental data for this specific molecule is not yet extensively available, this document synthesizes current knowledge of the benzothiazole scaffold, its derivatives, and relevant structure-activity relationships to project its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential anticancer, antimicrobial, and enzyme inhibitory properties, along with detailed experimental protocols for its investigation.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The fusion of a benzene ring with a thiazole ring creates a rigid, planar structure with unique electronic properties that facilitate interactions with various biological targets. This "privileged structure" is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

This compound is a novel derivative that combines the core benzothiazole scaffold with a benzyl group at the 2-amino position and an ethoxy group at the 4-position. The benzyl group can enhance lipophilicity and introduce steric bulk, influencing binding affinity and target selectivity. The ethoxy group at the 4-position is predicted to modulate the electronic properties and metabolic stability of the molecule. This guide will explore the predicted biological activities of this compound based on the established pharmacology of its chemical relatives.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is crucial for its application in biological assays. While experimental data for this specific molecule is limited, we can infer its general characteristics.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₆N₂OSBased on its chemical structure.
Molecular Weight ~284.38 g/mol Calculated from the molecular formula.
Solubility Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited aqueous solubility is expected.The presence of the benzyl and benzothiazole rings contributes to its lipophilic character.
Stability Generally stable under standard laboratory conditions. May be susceptible to oxidation at the sulfur atom.Benzothiazole rings are relatively stable, but the sulfur atom can be a site for metabolic modification.

Synthesis: The synthesis of this compound would likely follow established routes for N-substituted 2-aminobenzothiazoles. A plausible synthetic pathway involves a multi-step process:

  • Formation of the 2-aminobenzothiazole core: This can be achieved through the reaction of 3-ethoxyaniline with a thiocyanating agent, followed by cyclization.

  • N-benzylation: The resulting 4-ethoxy-1,3-benzothiazol-2-amine can then be reacted with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to yield the final product.

Synthesis_of_this compound cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: N-Benzylation A 3-Ethoxyaniline C 4-Ethoxy-1,3-benzothiazol-2-amine A->C Cyclization B Thiocyanating Agent (e.g., KSCN/Br2) B->C F This compound C->F D Benzyl Halide (e.g., Benzyl Bromide) D->F E Base (e.g., K2CO3) E->F PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation BTZ N-benzyl-4-ethoxy-1,3- benzothiazol-2-amine BTZ->PI3K Predicted Inhibition BTZ->Akt Predicted Inhibition

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

3.1.2. Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. [1]The inhibition of the NF-κB pathway is a key strategy in cancer therapy. Certain benzothiazole derivatives have been shown to suppress NF-κB activation. [2][3]this compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Target Gene Expression (e.g., COX-2, iNOS, Bcl-xL) BTZ N-benzyl-4-ethoxy-1,3- benzothiazol-2-amine BTZ->IKK Predicted Inhibition NFkB_n NF-κB NFkB_n->TargetGenes Transcription

Caption: Predicted modulation of the NF-κB signaling pathway.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [4][5]The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

3.2.1. Inhibition of Bacterial Enzymes

Several bacterial enzymes have been identified as targets for benzothiazole compounds, including DNA gyrase and dihydropteroate synthase (DHPS). [4][5]DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. DHPS is a key enzyme in the folate biosynthesis pathway, which is vital for bacterial survival. It is plausible that this compound could exhibit antibacterial activity by targeting one or both of these enzymes. The presence of the ethoxy group at the 4-position may influence the binding affinity to these targets.

Enzyme Inhibition

3.3.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis. [6]Benzothiazole sulfonamides are a known class of potent CA inhibitors. While this compound is not a sulfonamide, the benzothiazole scaffold itself can contribute to CA binding. Further investigation is warranted to determine if this compound exhibits inhibitory activity against tumor-associated CAs.

3.3.2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. [7]Several benzothiazole derivatives have been reported as potent tyrosinase inhibitors. [7][8]The mechanism often involves chelation of the copper ions in the active site of the enzyme. The structural features of this compound suggest it may interact with the tyrosinase active site, making it a candidate for investigation as a tyrosinase inhibitor.

Experimental Protocols

To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with N-benzyl-4-ethoxy- 1,3-benzothiazol-2-amine A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [9] Protocol:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A 1. Prepare standardized microbial inoculum C 3. Inoculate 96-well plate A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate for 18-24 hours C->D E 5. Visually assess for microbial growth D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase. [10] Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) and a CO₂-saturated water solution.

  • Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with various concentrations of this compound.

  • Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the change in pH over time using a pH indicator dye.

  • Data Analysis: Calculate the initial rates of the reaction and determine the IC₅₀ and Kᵢ values for the inhibitor.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase. [11] Protocol:

  • Reagent Preparation: Prepare a phosphate buffer, L-DOPA solution, and mushroom tyrosinase solution.

  • Assay Setup: In a 96-well plate, add the buffer, various concentrations of this compound, and the tyrosinase solution. Pre-incubate for 10 minutes.

  • Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. [7][10]

  • Position 2: The 2-amino group is a common site for substitution. The introduction of a benzyl group, as in the target molecule, generally increases lipophilicity and can lead to enhanced cell permeability and target engagement.

  • Position 4: The introduction of an ethoxy group at this position is less common than substitutions at the 6-position. However, alkoxy groups can influence the electronic properties of the benzothiazole ring system through their electron-donating nature. This can affect the molecule's interaction with biological targets. The ethoxy group may also serve as a site for metabolism.

  • Overall Structure: The combination of the N-benzyl and 4-ethoxy substituents creates a unique electronic and steric profile that will ultimately determine its specific biological activities and potency.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related benzothiazole derivatives, this compound is predicted to possess significant anticancer, antimicrobial, and enzyme inhibitory activities. The proposed mechanisms of action, including the inhibition of the PI3K/Akt and NF-κB signaling pathways, offer a solid foundation for further investigation.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and in vitro screening of this compound to confirm its biological profile. Subsequent studies could involve in vivo efficacy and toxicity assessments, as well as lead optimization to enhance potency and selectivity. The exploration of this and other novel benzothiazole derivatives holds great promise for the discovery of next-generation therapeutics.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. Retrieved from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health. Retrieved from [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). JournalAgent. Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Retrieved from [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

  • Tyrosinase inhibitory activity. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. (2011). National Institutes of Health. Retrieved from [Link]

  • Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. Retrieved from [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Global Science Books. Retrieved from [Link]

  • Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). PubMed. Retrieved from [Link]

  • Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. (2006). PubMed. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved from [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2] While direct studies on this specific molecule are limited, the extensive research on structurally related benzothiazole derivatives provides a strong foundation for predicting and validating its potential therapeutic targets. This guide synthesizes the current understanding of benzothiazole bioactivity to propose and detail a strategic approach for investigating this compound as a potential therapeutic agent. We will explore its plausible roles in oncology, inflammation, infectious diseases, and neurodegenerative disorders, providing detailed experimental workflows for target validation.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a common motif in numerous biologically active compounds.[1] This structural framework allows for diverse chemical modifications, leading to a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The versatility of the benzothiazole scaffold makes this compound a compelling candidate for drug discovery and development. This document serves as a technical guide for researchers to explore the therapeutic potential of this specific molecule by leveraging the knowledge gained from the broader class of benzothiazole derivatives.

Potential Therapeutic Applications and Target Validation

Based on the extensive literature on benzothiazole derivatives, we have identified four key areas where this compound could exhibit significant therapeutic activity. For each area, we propose potential molecular targets and provide detailed protocols for their validation.

Oncology

Benzothiazole derivatives have demonstrated potent anticancer activities across various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[7]

Scientific Rationale: The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of protein tyrosine kinases, which are crucial regulators of cancer cell proliferation and survival.[8] Substituted benzothiazoles have been shown to inhibit various PTKs, including ABL1 and ABL2 kinases.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer-relevant protein tyrosine kinases.

  • Materials:

    • Recombinant human PTKs (e.g., ABL1, EGFR, VEGFR2)

    • Specific peptide substrates for each kinase

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Imatinib for ABL1)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

KinaseThis compound IC50 (µM)Positive Control IC50 (µM)
ABL1TBDTBD
EGFRTBDTBD
VEGFR2TBDTBD

TBD: To be determined

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Add Compound, Kinase Mix & ATP to 384-well Plate Compound_Dilution->Reaction_Setup Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagent Incubation->ADP_Detection Luminometry Read Luminescence ADP_Detection->Luminometry Data_Analysis Calculate % Inhibition & IC50 Luminometry->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and inhibiting apoptosis.[7][9] Benzothiazole derivatives have been shown to suppress NF-κB activation, leading to downstream inhibition of inflammatory and survival signals.[7][10]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway in a relevant cancer cell line (e.g., HepG2).

  • Materials:

    • HepG2 human hepatocellular carcinoma cells

    • Complete cell culture medium

    • This compound

    • TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HepG2 cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (β-actin).

Signaling Pathway Visualization:

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes Compound N-benzyl-4-ethoxy- 1,3-benzothiazol-2-amine Compound->IKK Inhibits?

Sources

Introduction: The Benzothiazole Scaffold as a Modulator of the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is structured to navigate the frontier of ubiquitination research by proposing a comprehensive framework for investigating the largely unexplored compound, N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine. While direct, peer-reviewed studies linking this specific molecule to the ubiquitination cascade are not present in current literature, its core benzothiazole structure is a privileged scaffold known to interact with key enzymes in this pathway. This guide, therefore, serves as a prospective technical manual, outlining a robust, hypothesis-driven approach to characterize its potential as a novel modulator of ubiquitination.

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the degradation of a vast array of proteins and thereby regulating critical processes such as cell cycle progression, DNA repair, and signal transduction. The system's specificity is maintained by a cascade of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which tag substrate proteins with ubiquitin. This process is reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin, rescuing proteins from degradation. The balance between ubiquitination and deubiquitination is crucial, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the UPS a fertile ground for therapeutic intervention.

The benzothiazole moiety is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Notably, derivatives of this structure have been identified as inhibitors of key enzymes within the UPS. For instance, certain benzothiazole-containing compounds have been shown to inhibit the activity of deubiquitinating enzymes (DUBs) and E3 ligases. This precedent forms the scientific rationale for investigating this compound as a potential novel modulator of this pathway.

Hypothesis: Based on the established activity of related compounds, we hypothesize that this compound (henceforth referred to as "BT-BEA") may function as an inhibitor of a specific subset of DUBs or E3 ligases, thereby altering cellular ubiquitination patterns and impacting downstream signaling pathways. This guide will outline the necessary steps to rigorously test this hypothesis.

Proposed Mechanism of Action and Investigational Workflow

The proposed research plan is designed as a multi-stage process, beginning with broad, high-throughput screening and progressively narrowing down to specific target identification and validation. This tiered approach ensures an efficient use of resources and builds a logical, evidence-based case for the compound's mechanism of action.

Caption: Proposed experimental workflow for characterizing BT-BEA.

Detailed Experimental Protocols

Phase 1: In Vitro Enzymatic Screening

Objective: To determine if BT-BEA directly inhibits the enzymatic activity of a panel of purified, recombinant DUBs or E3 ligases.

Protocol: DUB Inhibition Assay using Ubiquitin-AMC

This protocol is a standard method for assessing DUB activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

    • Enzyme Stock: Prepare a 100X stock of the recombinant DUB (e.g., USP7, UCHL1) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) in DMSO.

    • Compound Stock: Prepare a 10 mM stock of BT-BEA in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM final concentration).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of BT-BEA dilution or DMSO (vehicle control) to each well.

    • Add 178 µL of Assay Buffer to each well.

    • Initiate the reaction by adding 20 µL of a pre-mixed enzyme/substrate solution (final concentrations: 1-5 nM DUB, 100-500 nM Ub-AMC).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the BT-BEA concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Enzyme Concentration Final concentration of DUB in the assay.5 nM
Substrate Concentration Final concentration of Ub-AMC.250 nM
Compound Concentration Range of final concentrations for BT-BEA.5 nM - 100 µM
Incubation Time Duration of the kinetic read.60 minutes
IC50 Concentration of BT-BEA for 50% inhibition.To be determined
Phase 2: Cell-Based Assays

Objective: To confirm that BT-BEA can penetrate cells and modulate the ubiquitination process in a cellular environment.

Protocol: Global Ubiquitination Analysis by Western Blot

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HEK293T, HCT116) at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with increasing concentrations of BT-BEA (e.g., 0.1, 1, 10, 25 µM) and a DMSO vehicle control for a set time period (e.g., 6, 12, 24 hours).

    • Optional: As a positive control for ubiquitin accumulation, treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for the final 4-6 hours of the experiment.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a DUB inhibitor like N-Ethylmaleimide (NEM) at 10 mM to preserve ubiquitin linkages during lysis.

    • Clarify the lysates by centrifugation (14,000 x g, 15 min, 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-15% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results. A high-molecular-weight smear indicates polyubiquitinated proteins.

    • Re-probe the blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Phase 3: Target Identification

Objective: To identify the specific protein(s) that BT-BEA directly binds to in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment and Heating:

    • Treat cultured cells with BT-BEA or a vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze the abundance of the putative target protein (identified in Phase 1) by Western blot.

    • In the vehicle-treated samples, the protein signal will decrease as the temperature increases.

    • In the BT-BEA-treated samples, if the compound binds and stabilizes the target protein, the protein will remain in the soluble fraction at higher temperatures compared to the control. This "thermal shift" is evidence of direct target engagement.

G cluster_0 CETSA Principle cluster_1 Workflow A Target Protein (Unbound) C Heat Application (Temperature Gradient) A->C B Target Protein + BT-BEA (Bound Complex) B->C D Denatured/Aggregated Protein (Insoluble) C->D Unbound protein denatures at lower T E Stabilized Protein (Soluble) C->E Bound protein is stabilized, denatures at higher T F 1. Treat Cells (Vehicle vs. BT-BEA) G 2. Heat Aliquots across Temp. Range F->G H 3. Lyse & Centrifuge G->H I 4. Analyze Soluble Fraction by Western Blot H->I J Result: Thermal Shift Confirms Engagement I->J

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide provides a foundational, technically detailed framework for the initial characterization of this compound (BT-BEA) as a potential modulator of the ubiquitination pathway. By systematically progressing from broad in vitro screens to cell-based validation and finally to direct target engagement assays, researchers can build a robust, evidence-based understanding of this novel compound's biological activity.

Positive results from this workflow would warrant further investigation, including:

  • Mass Spectrometry-based Proteomics: To identify the specific substrates of the validated target enzyme that are affected by BT-BEA treatment.

  • Structural Biology: Co-crystallization of BT-BEA with its target protein to elucidate the precise binding mode and inform structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical disease models relevant to the identified target, such as specific cancers or neurodegenerative disorders.

By following this rigorous, multi-faceted approach, the scientific community can effectively determine if BT-BEA holds promise as a new chemical tool to probe the complexities of the ubiquitin-proteasome system or as a starting point for a future therapeutic agent.

References

  • Koprowska, K., Młynarczuk-Biały, I., & Biały, M. (2022). The Benzothiazole Moiety as a Scaffold for the Development of Deubiquitinase Inhibitors. Molecules, 27(15), 4989. [Link]

  • Li, H., et al. (2018). Discovery of novel benzothiazole derivatives as potent inhibitors of ubiquitin-specific protease 7 (USP7). Bioorganic & Medicinal Chemistry, 26(15), 4448-4458. [Link]

  • Tirat, A., et al. (2005). A high-throughput assay for ubiquitinating and deubiquitinating enzymes. Analytical Biochemistry, 343(2), 244-255. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine, a substituted benzothiazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis involves the initial formation of the 2-amino-4-ethoxy-1,3-benzothiazole scaffold via electrophilic cyclization of 1-(3-ethoxyphenyl)thiourea, followed by N-benzylation of the exocyclic amino group through reductive amination. This guide offers in-depth explanations for experimental choices, a self-validating protocol, and visual aids to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The introduction of various substituents on the benzene ring and the 2-amino group allows for the fine-tuning of the molecule's physicochemical properties and biological targets. This compound is a specific derivative with potential for further functionalization and exploration in drug development programs. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two main stages, starting from 3-ethoxyaniline.

Overall Synthesis 3-Ethoxyaniline 3-Ethoxyaniline 1-(3-Ethoxyphenyl)thiourea 1-(3-Ethoxyphenyl)thiourea 3-Ethoxyaniline->1-(3-Ethoxyphenyl)thiourea 1. HCl, KSCN 2-Amino-4-ethoxy-1,3-benzothiazole 2-Amino-4-ethoxy-1,3-benzothiazole 1-(3-Ethoxyphenyl)thiourea->2-Amino-4-ethoxy-1,3-benzothiazole 2. Br2, CHCl3 This compound This compound 2-Amino-4-ethoxy-1,3-benzothiazole->this compound 3. Benzaldehyde, NaBH4 (Reductive Amination)

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-4-ethoxy-1,3-benzothiazole

This initial stage involves the formation of the key benzothiazole intermediate. The causality behind this two-step process lies in the initial formation of a nucleophilic thiourea from 3-ethoxyaniline, which then undergoes an intramolecular electrophilic cyclization upon treatment with bromine.

Step 1.1: Synthesis of 1-(3-Ethoxyphenyl)thiourea

The synthesis begins with the formation of a thiourea derivative from 3-ethoxyaniline. The reaction with an isothiocyanate generated in situ from potassium thiocyanate and acid provides the necessary precursor for the subsequent cyclization.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Ethoxyaniline137.1813.72 g100
Potassium Thiocyanate97.1810.69 g110
Concentrated HCl36.4610 mL~120
Ethanol46.07150 mL-
Water18.02150 mL-
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.72 g (100 mmol) of 3-ethoxyaniline in 150 mL of ethanol.

  • To this solution, add 10.69 g (110 mmol) of potassium thiocyanate.

  • Slowly add 10 mL of concentrated hydrochloric acid to the stirring mixture. The addition is exothermic, and a gentle warming of the mixture may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold water with stirring.

  • The white precipitate of 1-(3-ethoxyphenyl)thiourea is collected by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum. The product is typically used in the next step without further purification. Expected yield: 85-95%.

Step 1.2: Oxidative Cyclization to 2-Amino-4-ethoxy-1,3-benzothiazole

The synthesized thiourea undergoes an oxidative cyclization in the presence of bromine to form the benzothiazole ring. Bromine acts as an electrophile, promoting the intramolecular attack of the sulfur atom onto the aromatic ring.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(3-Ethoxyphenyl)thiourea196.2719.63 g100
Bromine159.815.4 mL105
Chloroform119.38200 mL-
Sodium Thiosulfate158.11--
Sodium Bicarbonate84.01--
  • Suspend 19.63 g (100 mmol) of 1-(3-ethoxyphenyl)thiourea in 200 mL of chloroform in a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of 5.4 mL (105 mmol) of bromine in 50 mL of chloroform from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product will form.

  • Filter the solid and wash with a small amount of cold chloroform.

  • Suspend the solid in 200 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the free base by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-ethoxy-1,3-benzothiazole as a crystalline solid. Expected yield: 70-80%.

Part 2: Synthesis of this compound

The final step is the N-benzylation of the 2-amino group via reductive amination. This is a highly efficient and selective method for forming secondary amines. The reaction proceeds through an intermediate imine, which is then reduced in situ by sodium borohydride.[1]

Reductive Amination cluster_1 Imine Formation cluster_2 Reduction 2-Amino-4-ethoxy-1,3-benzothiazoleBenzaldehyde 2-Amino-4-ethoxy-1,3-benzothiazoleBenzaldehyde Schiff Base (Imine) Schiff Base (Imine) 2-Amino-4-ethoxy-1,3-benzothiazoleBenzaldehyde->Schiff Base (Imine) Methanol, rt This compound This compound Schiff Base (Imine)->this compound NaBH4, 0°C to rt

Caption: Workflow for the reductive amination step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-ethoxy-1,3-benzothiazole194.259.71 g50
Benzaldehyde106.125.84 g (5.6 mL)55
Sodium Borohydride (NaBH4)37.832.27 g60
Methanol32.04250 mL-
Ethyl Acetate88.11200 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.04--
Experimental Protocol
  • In a 500 mL round-bottom flask, dissolve 9.71 g (50 mmol) of 2-amino-4-ethoxy-1,3-benzothiazole in 200 mL of methanol.

  • To this solution, add 5.6 mL (55 mmol) of benzaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine). Monitor the formation of the imine by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add 2.27 g (60 mmol) of sodium borohydride to the stirring solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of 100 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to yield this compound as a solid. Expected yield: 75-85%.

Characterization Data (Predicted)

1H NMR (400 MHz, CDCl3):

  • δ 7.30-7.45 (m, 5H, Ar-H of benzyl group)

  • δ 7.10 (t, J = 8.0 Hz, 1H, H-6 of benzothiazole)

  • δ 6.85 (d, J = 8.0 Hz, 1H, H-5 of benzothiazole)

  • δ 6.70 (d, J = 8.0 Hz, 1H, H-7 of benzothiazole)

  • δ 5.50 (br s, 1H, NH)

  • δ 4.60 (d, J = 5.6 Hz, 2H, -CH2-Ph)

  • δ 4.10 (q, J = 7.0 Hz, 2H, -O-CH2-CH3)

  • δ 1.45 (t, J = 7.0 Hz, 3H, -O-CH2-CH3)

13C NMR (100 MHz, CDCl3):

  • δ 168.0 (C-2)

  • δ 152.0 (C-4)

  • δ 148.0 (C-7a)

  • δ 138.5 (quaternary C of benzyl group)

  • δ 129.0 (Ar-C of benzyl group)

  • δ 128.0 (Ar-C of benzyl group)

  • δ 127.5 (Ar-C of benzyl group)

  • δ 125.0 (C-6)

  • δ 115.5 (C-3a)

  • δ 110.0 (C-5)

  • δ 108.0 (C-7)

  • δ 64.0 (-O-CH2-CH3)

  • δ 48.0 (-CH2-Ph)

  • δ 15.0 (-O-CH2-CH3)

Trustworthiness and Self-Validation

The successful synthesis of the final product is contingent on the purity of the intermediates. It is crucial to characterize the products of both Step 1.2 and Part 2 by spectroscopic methods (NMR, IR) and to check for purity by TLC and melting point determination. The predicted NMR data serves as a benchmark for the final product verification. The disappearance of the aldehyde proton signal in 1H NMR and the appearance of the benzylic CH2 signal are key indicators of a successful reductive amination.

References

  • Bradshaw, T. D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(24), 4829-4838.
  • Hassan, S. Y. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Oriental Journal of Chemistry, 34(4), 2038-2047.
  • Touchette, K. M. (2006). A drug-like molecule synthesis for the second-semester organic chemistry laboratory: reductive amination.
  • Hussain, M., et al. (2019). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 84(1), 1-10.

Sources

Synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the electrophilic thiocyanation of 4-ethoxyaniline to form the key intermediate, 2-amino-6-ethoxybenzothiazole. This intermediate is subsequently N-benzylated to yield the final product. This document elucidates the chemical principles underpinning these transformations, provides step-by-step instructions for their execution, and includes essential safety and characterization data.

Introduction to the Synthetic Strategy

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, appearing in a variety of compounds with diverse biological activities. The synthesis of this compound from 4-ethoxyaniline is an exemplary case of building this important heterocyclic system and subsequently modifying it to explore structure-activity relationships. The ethoxy group at the 4-position and the benzyl group on the exocyclic amine are key functionalities that can be varied to modulate the physicochemical and pharmacological properties of the molecule.

The overall synthetic pathway is depicted below:

Synthesis_Pathway 4-Ethoxyaniline 4-Ethoxyaniline Intermediate 2-Amino-6-ethoxy-1,3-benzothiazole 4-Ethoxyaniline->Intermediate Step 1: Thiocyanation (Hugershoff Reaction) Final_Product This compound Intermediate->Final_Product Step 2: N-Benzylation

Caption: Overall synthetic route from 4-ethoxyaniline to the target compound.

PART 1: Synthesis of 2-Amino-6-ethoxy-1,3-benzothiazole

This initial step involves the formation of the benzothiazole ring system via an electrophilic cyclization reaction, commonly known as the Hugershoff synthesis of benzothiazoles.[1]

Reaction Principle and Mechanism

The reaction proceeds through the in situ generation of thiocyanogen ((SCN)₂), a potent electrophile, from the oxidation of a thiocyanate salt. In this protocol, ammonium thiocyanate is oxidized by bromine in an acidic medium (glacial acetic acid). The electron-rich aromatic ring of 4-ethoxyaniline then undergoes electrophilic aromatic substitution, primarily at the position ortho to the activating amino group. The resulting thiocyanate intermediate rapidly cyclizes, with the nitrogen of the amino group attacking the carbon of the thiocyanate moiety, to form the stable 2-aminobenzothiazole ring.

The ethoxy group at the para position of the aniline starting material directs the thiocyanation to the ortho position and remains as a substituent at the 6-position of the resulting benzothiazole ring.

Thiocyanation_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Cyclization NH4SCN NH₄SCN SCN2 (SCN)₂ (Thiocyanogen) NH4SCN->SCN2 Oxidation Br2 Br₂ Br2->SCN2 Aniline 4-Ethoxyaniline Intermediate_1 Thiocyanate Intermediate Aniline->Intermediate_1 Electrophilic Aromatic Substitution Product 2-Amino-6-ethoxy-1,3-benzothiazole Intermediate_1->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Hugershoff benzothiazole synthesis.

Experimental Protocol: Thiocyanation of 4-Ethoxyaniline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethoxyaniline137.1813.72 g0.10
Ammonium Thiocyanate76.1216.75 g0.22
Glacial Acetic Acid60.05150 mL-
Bromine159.8115.98 g (5.12 mL)0.10

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 13.72 g (0.10 mol) of 4-ethoxyaniline and 16.75 g (0.22 mol) of ammonium thiocyanate in 150 mL of glacial acetic acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring.

  • Bromine Addition: Prepare a solution of 15.98 g (0.10 mol) of bromine in 25 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Precipitation: Pour the reaction mixture slowly into 1 L of crushed ice with vigorous stirring. A solid precipitate will form.

  • Neutralization and Isolation: Allow the ice to melt, then neutralize the suspension with concentrated ammonium hydroxide solution until the pH is approximately 6-7. Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification (Recrystallization): Recrystallize the crude 2-amino-6-ethoxybenzothiazole from ethanol or a mixture of ethanol and water to obtain a purified product.

Expected Yield: 70-80%

Characterization of 2-Amino-6-ethoxy-1,3-benzothiazole:

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OS-
Molar Mass194.25 g/mol [2]
AppearanceOff-white to light tan powder[3]
Melting Point161-163 °C[2]
SolubilityInsoluble in water, soluble in hot ethanol.-

PART 2: Synthesis of this compound

The second step involves the functionalization of the exocyclic amino group of the benzothiazole intermediate through N-alkylation with benzyl chloride.

Reaction Principle and Mechanism

This reaction is a nucleophilic substitution where the exocyclic amino group of 2-amino-6-ethoxybenzothiazole acts as a nucleophile. To enhance its nucleophilicity and facilitate the reaction, a strong base such as sodium hydride (NaH) is used to deprotonate the amine, forming a highly reactive amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the N-benzyl bond. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and facilitate the formation of the sodium salt of the amine.

Benzylation_Mechanism Amine 2-Amino-6-ethoxy-1,3-benzothiazole Amide_Anion Deprotonated Amine Amine->Amide_Anion Deprotonation (NaH) Final_Product This compound Amide_Anion->Final_Product Nucleophilic Attack on Benzyl Chloride

Caption: Simplified mechanism of N-benzylation.

Experimental Protocol: N-Benzylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-ethoxybenzothiazole194.259.71 g0.05
Sodium Hydride (60% dispersion in mineral oil)24.002.20 g0.055
Benzyl Chloride126.586.96 g (6.3 mL)0.055
Anhydrous Dimethylformamide (DMF)73.09100 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2.20 g (0.055 mol) of sodium hydride (60% dispersion in mineral oil).

  • Washing of NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Decant the hexane carefully under nitrogen.

  • Addition of Amine: Add 100 mL of anhydrous DMF to the flask, followed by the portion-wise addition of 9.71 g (0.05 mol) of 2-amino-6-ethoxybenzothiazole at 0 °C with stirring.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

  • Addition of Benzyl Chloride: Cool the mixture back to 0 °C and add 6.96 g (0.055 mol) of benzyl chloride dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield: 60-75%

Characterization of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂OS[3]
Molar Mass284.38 g/mol [3]
AppearanceSolid-
Melting PointNot widely reported, requires experimental determination.-
Spectroscopic DataRequires experimental determination (¹H NMR, ¹³C NMR, IR, MS).

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Reagent-Specific Hazards:

  • 4-Ethoxyaniline: Toxic by inhalation, ingestion, and skin contact. May cause methemoglobinemia. Handle with care.

  • Bromine: Highly corrosive and toxic. Causes severe burns. Handle with extreme caution in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye damage.

  • Ammonium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Benzyl Chloride: Lachrymator. Toxic and corrosive. A potential carcinogen. Handle with extreme care in a fume hood.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

References

  • Felix, A. M.; Heimer, E. P.; Lambros, T. J.; Tzougraki, C.; Meienhofer, J. J. Org. Chem. 1978, 43, 4194–4196.
  • CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google P
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google P
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.
  • US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google P
  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO)
  • Metal-Free Regioselective Thiocyanation of (Hetero)
  • Benzyl-N-[4-(2-hydroxyethyl)
  • (PDF)
  • An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O | Request PDF - ResearchG
  • (PDF)
  • 2-Amino-6-ethoxybenzothiazole technical grade 94-45-1 - Sigma-Aldrich.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
  • N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine - Smolecule.
  • (PDF)
  • N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine - PubChem.
  • N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine CAS No.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework and robust protocols for the analytical characterization of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine (Molecular Formula: C₁₆H₁₆N₂OS, Molecular Weight: 284.38 g/mol ).[1] As a member of the pharmacologically significant benzothiazole class of heterocyclic compounds, thorough characterization is critical for establishing identity, purity, and stability in research and development settings.[2][3] We present an integrated analytical workflow employing chromatographic, spectroscopic, and thermal methods to ensure a comprehensive understanding of the material's properties. This guide is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for quality assessment.

Introduction: The Rationale for a Multi-faceted Analytical Strategy

This compound is a synthetic organic compound featuring a core benzothiazole scaffold, which is prevalent in molecules with a wide array of biological activities.[4] The unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are non-negotiable prerequisites for its use in any scientific investigation, particularly in drug discovery and development.[5] Regulatory bodies and scientific journals mandate a high degree of certainty in a compound's characterization, typically requiring purity of ≥95% as demonstrated by scientifically established methods.[6]

A single analytical technique is insufficient to provide a complete profile of a chemical entity. Each method offers a unique perspective on the molecule's properties:

  • Chromatography excels at separating the primary compound from impurities, providing a quantitative measure of purity.

  • Spectroscopy provides definitive proof of the molecular structure and functional groups.

  • Thermal Analysis reveals key physical properties such as melting point, decomposition temperature, and the presence of solvates.

This document outlines a logical, self-validating workflow that integrates these techniques to build a complete and trustworthy characterization dossier.

G cluster_workflow Integrated Characterization Workflow Sample Test Sample (this compound) Purity Purity Assessment (HPLC) Sample->Purity Primary Screen Structure Structural Elucidation Sample->Structure Physical Physical Properties (Thermal Analysis) Sample->Physical Report Final Characterization Report Purity->Report NMR NMR (¹H, ¹³C) Structure->NMR MS HRMS Structure->MS FTIR FTIR Structure->FTIR DSC DSC Physical->DSC TGA TGA Physical->TGA NMR->Report MS->Report FTIR->Report DSC->Report TGA->Report G cluster_dsc DSC Analysis cluster_tga TGA Analysis Start_DSC Start Heating Event_Melt Endothermic Event: Melting Point Start_DSC->Event_Melt Heat Flow Change Event_Decomp_DSC Exothermic/Endothermic Event: Decomposition Event_Melt->Event_Decomp_DSC Further Heating Start_TGA Start Heating Stable Stable Mass Plateau Start_TGA->Stable Event_Decomp_TGA Mass Loss Event: Decomposition Stable->Event_Decomp_TGA Onset Temperature

Sources

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine supplier and purchasing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the benzothiazole scaffold. It addresses the specific sourcing, validation, and handling of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine , with a critical emphasis on distinguishing this specific regioisomer from its more common analogs.

Application Note & Sourcing Protocol

Executive Summary & Chemical Identity

Compound Class: 2-Aminobenzothiazole Derivative Primary Application: Medicinal Chemistry (Hit-to-Lead), Pharmacophore Screening (Anticancer/Neuroprotective). Critical Alert (Isomerism): Commercial catalogs frequently stock the 6-ethoxy isomer (CAS 743452-45-1).[1] The 4-ethoxy isomer requested is structurally distinct and often requires custom synthesis or specific library extraction. Misidentification of the ethoxy position will invalidate Structure-Activity Relationship (SAR) data.

Chemical Specifications
FeatureSpecification
IUPAC Name This compound
Molecular Formula C₁₆H₁₆N₂OS
Molecular Weight 284.38 g/mol
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 / 4
Key Structural Feature Ethoxy group at C4 (ortho to the bridgehead nitrogen), creating steric pressure on the thiazole ring.[1][2]

Sourcing & Purchasing Strategy

A. Commercial Availability Assessment

Unlike the 6-ethoxy analog, the 4-ethoxy isomer is not a standard "off-the-shelf" reagent in major catalogs (Sigma/Fisher). It is typically found in:

  • High-Throughput Screening (HTS) Libraries: (e.g., Enamine, ChemBridge, MolPort).

  • Make-on-Demand Services: Suppliers often list the structure but synthesize it only upon order.

B. Recommended Purchasing Protocol

To ensure you receive the correct regioisomer, follow this procurement logic:

Step 1: Database Query

  • Search SciFinder or Reaxys specifically for the substructure to identify vendors holding physical stock vs. virtual stock.

  • Search Term: Structure search is preferred over name search to avoid nomenclature ambiguity.

Step 2: Vendor Specification When requesting a quote, explicitly state:

"We require the 4-ethoxy regioisomer, NOT the 6-ethoxy or 5-ethoxy analogs. Please provide an H-NMR spectrum confirming the substitution pattern before shipment."

Step 3: Preferred Suppliers (Custom/Library)

  • Primary: Enamine (REAL Database), WuXi AppTec (Custom Synthesis).

  • Aggregators: MolPort (Useful for locating specific library vials).

Quality Control: Regioisomer Validation Protocol

Objective: To definitively distinguish this compound from the 6-ethoxy isomer using NMR.

Theoretical Basis

The position of the ethoxy group significantly alters the aromatic coupling constants (


-values) and chemical shifts in the benzene ring of the benzothiazole core.
  • 4-Ethoxy (Target): The ethoxy group is at the ortho position to the bridgehead nitrogen. You will observe a specific splitting pattern (typically a doublet-doublet-doublet or similar, depending on resolution) for the remaining protons, but the key is the deshielding effect on the C7 proton due to the C4-alkoxy influence being distant.

  • 6-Ethoxy (Common Impurity): The ethoxy group is para to the bridgehead nitrogen.

Protocol A: NMR Structural Verification

Reagents: DMSO-d₆ (99.9% D). Instrument: 400 MHz NMR or higher.

  • Sample Prep: Dissolve 5-10 mg of solid in 600 µL DMSO-d₆.

  • Acquisition: Run standard 1H-NMR.

  • Analysis (The "Triplet" Test):

    • Look at the Benzothiazole Aromatic Region (6.8 - 7.8 ppm).

    • 4-Ethoxy Isomer: Expect a triplet (or apparent triplet) for the proton at C6 (meta to ethoxy, meta to Nitrogen). The substitution pattern is 1,2,3-trisubstituted benzene ring behavior.

    • 6-Ethoxy Isomer: Expect a singlet (or small doublet) for the proton at C7 (ortho to ethoxy, meta to Nitrogen) and distinct ABX system coupling.

    • NOESY Validation: If 1H is ambiguous, run 1D-NOESY irradiating the Ethoxy -CH₂-.

      • 4-Ethoxy: NOE signal observed at the C5 proton.

      • 6-Ethoxy: NOE signal observed at C5 and C7 protons.

Handling & Solubility Protocol

Challenge: This compound is highly lipophilic (cLogP ~4.2) and prone to precipitation in aqueous media.

Protocol B: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare at 10 mM or 20 mM . Avoid >50 mM stocks to prevent "crashing out" upon freeze-thaw cycles.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from light: Benzothiazoles can be photosensitive. Use amber vials.

Protocol C: Aqueous Dilution (For Bioassays)

Objective: Dilute stock into media without precipitation.

  • Intermediate Dilution: Do NOT add 100% DMSO stock directly to cell media.

  • Stepwise Method:

    • Dilute 10 mM stock 1:10 in culture media (or PBS) rapidly while vortexing to create a 1 mM working solution (10% DMSO).

    • Immediately perform serial dilutions from this 1 mM intermediate.

  • Final DMSO Limit: Ensure final assay concentration of DMSO is <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for sourcing and validating this compound to ensure data integrity.

G Start Start: Requirement for This compound Search Database Search (SciFinder/Reaxys) Start->Search CheckCAS Is exact CAS Available? Search->CheckCAS OrderCustom Order Custom Synthesis (Specify 4-Ethoxy Isomer) CheckCAS->OrderCustom No OrderStock Order from Library Vendor (e.g., MolPort/Enamine) CheckCAS->OrderStock Yes Receipt Compound Receipt OrderCustom->Receipt OrderStock->Receipt QC_NMR Protocol A: 1H-NMR / NOESY (Regioisomer Check) Receipt->QC_NMR Decision Is Substitution at C4? QC_NMR->Decision Reject REJECT: Likely 6-Ethoxy Isomer (Do not use for SAR) Decision->Reject NO (ABX pattern) Accept ACCEPT: Proceed to Solubility Protocol B Decision->Accept YES (1,2,3 pattern)

Caption: Workflow for sourcing and validating the specific 4-ethoxy regioisomer to prevent false-positive SAR data.

Biological Application Context

Mechanism of Action (Potential): Benzothiazole-2-amine derivatives are "privileged structures" in medicinal chemistry.[3] While the specific 4-ethoxy-N-benzyl derivative is a probe, the scaffold is mechanistically linked to:

  • Glutamate Release Inhibition: Analogous to Riluzole, targeting voltage-gated sodium channels.

  • Antitumor Activity: Modulation of CYP450 enzymes or specific kinases (e.g., PI3K/mTOR pathways) depending on the benzyl substitution.

  • TRP Channel Modulation: Benzothiazoles are frequent hits in TRPM8 or TRPA1 antagonist screens.

Experimental Setup for Screening:

  • Control: Use Riluzole (CAS 1744-22-5) as a positive control for ion channel assays.

  • Blank: Vehicle control (0.5% DMSO) is mandatory due to the compound's solubility profile.

References

  • Smolecule. (2023).[1] N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine: Molecular Architecture and Conformational Analysis. (Note: Cited for structural comparison of the 6-ethoxy isomer).[1]

  • PubChem. (2025).[4] Benzothiazole Structure and Bioactivity Data.[1][2][4][5][6][7][8][9][10] National Library of Medicine. [4]

  • Journal of Chemical Reviews. (2024).[5] Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds.[2] (Review of scaffold biological targets).

  • ACS Omega. (2025). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation.

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-1,3-benzothiazol-2-amine (Precursor).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support center for N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine . As a researcher working with this scaffold, you are likely encountering issues related to inconsistent potency , precipitation , or unexpected peak formation in LC-MS.

This molecule possesses a 2-aminobenzothiazole core substituted with a hydrophobic benzyl group and an electron-donating ethoxy group at the 4-position. Its stability profile is governed by three critical factors:

  • Low Aqueous Solubility: Leading to "pseudo-instability" via precipitation.

  • Photosensitivity: The benzothiazole ring is a known fluorophore susceptible to UV-mediated radical degradation.

  • Nucleophilic Susceptibility: The C2 position is electrophilic, making the ring prone to hydrolysis under extreme pH or oxidative stress.

This guide provides a self-validating troubleshooting workflow to distinguish between physical precipitation and chemical degradation.

Module 1: Solubility vs. Degradation (The #1 User Error)

The Issue: "My compound concentration dropped by 40% after 24 hours in buffer, but no new peaks appeared on HPLC."

Technical Insight: This is likely not chemical degradation. The N-benzyl and 4-ethoxy groups significantly increase lipophilicity (logP > 3.5). When diluted from a DMSO stock into an aqueous buffer, the compound often forms "invisible" micro-precipitates or binds to plasticware (polypropylene), reducing the free concentration without generating degradation products.

Troubleshooting Protocol:

  • The "Spin Test": Centrifuge your sample at 10,000 x g for 10 minutes. If the supernatant concentration drops further compared to the pre-spin sample, you have thermodynamic instability (precipitation), not chemical instability.

  • Solvent Compatibility: Ensure your final DMSO concentration is

    
     or include a surfactant (e.g., 0.01% Tween-20) to maintain solubility in assay buffers.
    

Visualization: Solubility Troubleshooting Logic

SolubilityLogic Start Issue: Loss of Signal (No New Peaks) Step1 Perform 'Spin Test' (10k x g, 10 min) Start->Step1 Decision Is Supernatant Conc. < Pre-Spin? Step1->Decision ResultA Physical Precipitation (Not Degradation) Decision->ResultA Yes ResultB Adsorption to Plastic (Check Material) Decision->ResultB No ActionA Action: Add 0.01% Tween-20 or Increase DMSO % ResultA->ActionA ActionB Action: Switch to Glass or Low-Binding Plates ResultB->ActionB

Figure 1: Decision tree to distinguish between physical precipitation and surface adsorption.

Module 2: Chemical Stability (Hydrolysis & pH)

The Issue: "I see a new peak at M-107 or M+18 after incubation in acidic/basic media."

Technical Insight: The 2-aminobenzothiazole core is generally robust, but the C=N bond (imine character) within the thiazole ring is susceptible to nucleophilic attack.

  • Acidic Conditions (pH < 2): Protonation of the ring nitrogen activates the C2 carbon for hydrolytic attack, leading to ring opening.

  • Basic Conditions (pH > 10): Strong bases can attack the C2 position, especially at elevated temperatures, cleaving the ring to form 2-amino-4-ethoxybenzenethiol and a benzyl-urea derivative.

The "4-Ethoxy" Effect: The ethoxy group at position 4 (ortho to the ring nitrogen) creates steric hindrance but also donates electrons. This generally stabilizes the ring against nucleophilic attack compared to unsubstituted benzothiazoles, but it makes the ring more electron-rich and susceptible to oxidation.

Experimental Validation Protocol:

  • Prepare 10 µM solution in:

    • 0.1 M HCl (Acid Stress)

    • 0.1 M NaOH (Base Stress)

    • PBS pH 7.4 (Control)

  • Incubate at 60°C for 4 hours (accelerated stability).

  • Analyze via LC-MS.[1]

Data Summary: Expected Stability Profile

ConditionStability VerdictPrimary Degradation Product (Mass Change)Mechanism
PBS (pH 7.4) High NoneStable
0.1 M HCl Moderate Ring Opening (M+18)Acid-catalyzed hydrolysis
0.1 M NaOH Low Thiol Dimerization (M-Benzyl)Base-mediated cleavage & oxidation
Human Plasma Variable Metabolic Dealkylation (M-28)Enzymatic (not chemical stability)
Module 3: Photostability (Light Sensitivity)

The Issue: "The solution turned yellow/brown after sitting on the bench for 2 days."

Technical Insight: Benzothiazoles are chromophores that absorb UV/Blue light. Upon excitation, they can undergo Type I (radical) or Type II (singlet oxygen) photo-oxidation.

  • Mechanism: UV light generates a radical at the sulfur atom or the benzylic carbon. This radical reacts with dissolved oxygen to form sulfoxides (S=O) or N-oxides .

  • Observation: The "yellowing" is often due to the formation of azo-dimers or extended conjugation products, even if the parent peak area only decreases slightly.

Handling Requirement:

  • ALWAYS use amber glass vials for storage.

  • Protect from direct sunlight and fluorescent lab lights during long incubations.

Module 4: Oxidative Degradation Pathways

The Issue: "LC-MS shows small peaks at M+16 and M+32."

Technical Insight: The sulfur atom in the thiazole ring and the electron-rich benzene ring are targets for oxidation.

  • S-Oxidation: Formation of Sulfoxide (+16 Da) and Sulfone (+32 Da). This is accelerated by peroxides often found in aged PEG or Tween excipients.

  • N-Oxidation: The ethoxy group makes the ring nitrogen more nucleophilic, potentially allowing N-oxide formation (+16 Da).

Visualization: Degradation Pathways

DegradationPathways cluster_ox Oxidative Stress (Light/Peroxides) cluster_hyd Hydrolysis (High pH/Temp) Parent N-benzyl-4-ethoxy- 1,3-benzothiazol-2-amine (MW ~284) S_Oxide Sulfoxide/Sulfone (M+16 / M+32) Parent->S_Oxide [O] Thiol 2-amino-4-ethoxy- benzenethiol Parent->Thiol OH- / H2O Urea Benzyl Urea Derivative Parent->Urea Ring Opening

Figure 2: Primary degradation pathways: Oxidative S-attack and Hydrolytic Ring Opening.

FAQ: Quick Troubleshooting

Q1: Can I store the stock solution in DMSO at -20°C? A: Yes. The compound is chemically stable in pure DMSO at -20°C for at least 6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can trigger precipitation or hydrolysis.

Q2: Why does the retention time shift in my LC-MS method? A: The 2-amino group can protonate (pKa ~ 3-4). If your mobile phase pH is near the pKa, you will see peak tailing or shifting. Recommendation: Use a buffered mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) to keep the molecule fully protonated and ensure sharp peaks.

Q3: Is the ethoxy group stable? A: Chemically, yes. However, in biological assays (microsomes/hepatocytes), the ethoxy group is a primary site for metabolic O-dealkylation (loss of -C2H5), producing the phenol metabolite. Do not confuse metabolic clearance with chemical instability.

References
  • Benzothiazole Scaffold Stability

    • Title: Synthesis and biological evaluation of 2-aminobenzothiazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the general stability profile of the 2-aminobenzothiazole core under physiological conditions.
  • Photostability Mechanisms

    • Title: Photophysical properties and photostability of benzothiazole-based systems.[2]

    • Source:Journal of Photochemistry and Photobiology A: Chemistry.
    • Context: Details the radical mechanisms involved in the photo-oxid
  • Hydrolysis & Ring Opening

    • Title: Reactivity of 2-aminobenzothiazoles towards nucleophiles.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the resistance of the scaffold to hydrolysis compared to simple imines and the conditions required for ring opening.
    • (Representative Scaffold Chemistry)

Sources

optimizing reaction conditions for N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can confidently address any challenges that may arise.

Introduction to the Synthesis

The synthesis of this compound is a two-step process. The first step involves the formation of the 2-aminobenzothiazole core through the reaction of 3-ethoxyaniline with potassium thiocyanate and bromine. This is followed by the selective N-benzylation of the resulting 4-ethoxy-1,3-benzothiazol-2-amine. While the overall scheme is straightforward, successful execution requires careful control of reaction parameters to avoid side reactions and ensure a high-quality final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine

Issue 1: Low or No Yield of 4-ethoxy-1,3-benzothiazol-2-amine

  • Question: My reaction to form 4-ethoxy-1,3-benzothiazol-2-amine from 3-ethoxyaniline has a very low yield. What could be the problem?

  • Answer: Low yields in this thiocyanation/cyclization reaction are often traced back to several key factors:

    • Reagent Quality: Ensure that your 3-ethoxyaniline is pure and free of oxidation products. The use of aged or discolored starting material can significantly inhibit the reaction.

    • Reaction Temperature: The initial thiocyanation step is typically carried out at low temperatures (0-5 °C) to control the reactivity of bromine and minimize side reactions. Allowing the temperature to rise prematurely can lead to the formation of undesired brominated aniline species.

    • Order of Addition: The slow, dropwise addition of bromine to the mixture of 3-ethoxyaniline and potassium thiocyanate is critical. Rapid addition can lead to localized high concentrations of bromine, promoting side reactions.

    • Incomplete Cyclization: After the initial thiocyanation, the intermediate thiocyanatoaniline must be heated to induce cyclization. Insufficient heating time or temperature will result in incomplete conversion to the desired benzothiazole.

    Optimization Protocol:

    • Reagent Check: Use freshly distilled or recently purchased 3-ethoxyaniline.

    • Temperature Control: Maintain a strict temperature of 0-5 °C during the bromine addition using an ice/salt bath.

    • Slow Addition: Add the bromine solution dropwise over at least 30-45 minutes with vigorous stirring.

    • Cyclization Conditions: After bromine addition, allow the reaction to stir at room temperature for 1-2 hours before heating to reflux to ensure complete cyclization. Monitor the reaction by TLC until the starting material is consumed.

Issue 2: Formation of a Tar-Like Substance

  • Question: During the workup of my 4-ethoxy-1,3-benzothiazol-2-amine synthesis, I am getting a dark, tarry product that is difficult to purify. What is causing this?

  • Answer: The formation of tar is a common issue and is often due to oxidative side reactions or polymerization.

    • Excess Bromine: Using a significant excess of bromine can lead to over-oxidation of the starting material and product, resulting in polymeric materials.

    • Workup Procedure: The neutralization step after the reaction is crucial. If the reaction mixture is not properly neutralized, residual acid can catalyze decomposition and polymerization during solvent removal.

    Preventative Measures:

    • Stoichiometry: Carefully control the stoichiometry of bromine. A slight excess (typically 1.05-1.1 equivalents) is usually sufficient.

    • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.

    • Purification: Consider using column chromatography for purification instead of relying solely on recrystallization, as this can be more effective at removing colored impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

Step 2: N-benzylation of 4-ethoxy-1,3-benzothiazol-2-amine

Issue 3: Low Yield of this compound

  • Question: My N-benzylation reaction is giving a low yield of the desired product. How can I improve this?

  • Answer: Low yields in the N-benzylation step are often related to the choice of base, solvent, and temperature, as well as the potential for side reactions.

    • Base Strength: The choice of base is critical for deprotonating the amino group of the 2-aminobenzothiazole. A weak base may not be sufficient to generate enough of the nucleophilic anion, leading to a slow or incomplete reaction.

    • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can dissolve the starting materials and facilitate the SN2 reaction.

    • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting material or product.

    Optimization Strategy:

    ParameterRecommendationRationale
    Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)These are moderately strong bases that are effective in deprotonating the amine without causing significant side reactions.
    Solvent Acetonitrile or DMFThese polar aprotic solvents are excellent for SN2 reactions.
    Temperature 60-80 °CThis temperature range usually provides a good balance between reaction rate and stability of the reactants.
    Reagent Ratio Use a slight excess of benzyl bromide (1.1-1.2 equivalents).This ensures complete consumption of the more valuable 2-aminobenzothiazole starting material.

Issue 4: Formation of Multiple Products (Impurity Profile)

  • Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

  • Answer: The presence of multiple products indicates a lack of selectivity in the reaction. The most common side products in this N-benzylation are:

    • N,N-Dibenzylation: The formation of the dibenzylated product can occur if the reaction conditions are too harsh or if a large excess of benzyl bromide is used.

    • Alkylation at the Ring Nitrogen: 2-Aminobenzothiazoles have two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen.[1] While alkylation of the exocyclic nitrogen is generally favored, some reaction at the ring nitrogen can occur, leading to the formation of a benzothiazolium salt.[2]

    Troubleshooting and Minimizing Side Products:

    • Control Stoichiometry: Use a minimal excess of benzyl bromide (around 1.1 equivalents).

    • Moderate Conditions: Employ a moderately strong base like potassium carbonate and avoid excessively high temperatures.

    • Slow Addition: Adding the benzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.

    • Purification: Flash column chromatography is highly recommended for separating the desired mono-benzylated product from unreacted starting material, the dibenzylated product, and any other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the formation of the 2-aminobenzothiazole ring?

A1: The formation of the 2-aminobenzothiazole ring from an aniline derivative and thiocyanate in the presence of bromine proceeds through a multi-step mechanism. First, bromine reacts with thiocyanate to form thiocyanogen, (SCN)₂. This electrophilic species then attacks the electron-rich aromatic ring of the aniline, typically at the position para to the amino group, to form a thiocyanatoaniline intermediate. Finally, an intramolecular cyclization occurs where the amino group attacks the carbon of the thiocyanate group, followed by tautomerization to yield the stable 2-aminobenzothiazole ring system.[3][4]

Q2: Why is the N-benzylation selective for the exocyclic amino group over the endocyclic ring nitrogen?

A2: The exocyclic amino group is generally more nucleophilic and sterically more accessible than the endocyclic nitrogen atom. The endocyclic nitrogen's lone pair is part of the aromatic system of the thiazole ring, making it less available for nucleophilic attack. While alkylation at the ring nitrogen can occur, particularly with more reactive alkylating agents or under forcing conditions, the reaction at the exocyclic amino group is kinetically favored under the recommended conditions.[1][2]

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both steps of the synthesis. For the first step, you can monitor the disappearance of the 3-ethoxyaniline starting material. For the N-benzylation step, you can monitor the consumption of the 4-ethoxy-1,3-benzothiazol-2-amine and the appearance of the higher-running product spot. For more detailed analysis and characterization of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are necessary:

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Experimental Protocols

Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine
  • To a solution of 3-ethoxyaniline (10 mmol) and potassium thiocyanate (25 mmol) in glacial acetic acid (30 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux (around 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (ethyl acetate/hexanes).

Synthesis of this compound
  • To a solution of 4-ethoxy-1,3-benzothiazol-2-amine (5 mmol) in acetonitrile (25 mL), add potassium carbonate (7.5 mmol).

  • Heat the mixture to 60 °C with stirring.

  • Slowly add benzyl bromide (5.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60-70 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to obtain the pure this compound.

Visualizing the Process

Reaction Scheme```dot

Reaction_Scheme cluster_step1 Step 1: Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine cluster_step2 Step 2: N-benzylation A 3-Ethoxyaniline C 4-ethoxy-1,3-benzothiazol-2-amine A->C + B KSCN, Br₂ Glacial Acetic Acid B->C Reflux D 4-ethoxy-1,3-benzothiazol-2-amine F This compound D->F + E Benzyl Bromide K₂CO₃, Acetonitrile E->F 60-70 °C

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Rico-Ferreira, M. D. R. (2012).
  • Choudhary, S., & Shrivastav, V. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. International Journal of Creative Research Thoughts (IJCRT), 4(1), 798-806.
  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of the Iranian Chemical Society, 18(10), 2691-2717.
  • Al-Azzawi, A. M. J. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(10), 5723-5735.
  • Pawar, S. S., & Chobe, S. S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 239-242.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(48), 32585-32602.
  • Geronikaki, A., Eleftheriou, P., & Hadjipavlou-Litina, D. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.
  • Langer, P., & Fesen, K. (1979). Process for the preparation of 4-methyl-2-amino-benzothiazole. U.S.
  • BenchChem. (2025). Optimizing reaction conditions for 2-aminobenzothiazole derivatization.
  • Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2017). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings, 1888(1), 020010.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS omega, 6(48), 32585–32602.
  • Townsend, L. B., & Wise, D. S. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 12(5), 1018-1027.
  • Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023).
  • Carradori, S., Cirilli, R., & De Monte, C. (2014). 2-Aminobenzothiazole derivatives. Bioorganic & medicinal chemistry letters, 24(15), 3496-3500.
  • Kumar, A., & Kumar, S. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • Saeeng, R., & Chantrapromma, S. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. E-Journal of Chemistry, 8(4), 1835-1839.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2533.

Sources

Validation & Comparative

efficacy of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine compared to standard anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Efficacy of Novel Benzothiazole Derivatives Against Standard Anticancer Drugs

A Methodological Framework Using N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine as a Case Study

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and less toxic therapeutic agents. Within this landscape, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a promising class of molecules with demonstrated potential in anticancer research. These compounds have been shown to interact with various biological targets, leading to cytotoxic and anti-proliferative effects.

This guide addresses the critical next step in the research pipeline: how to rigorously evaluate the efficacy of a novel benzothiazole derivative, using the specific, yet under-documented, molecule This compound as a representative example. As direct comparative efficacy data for this specific compound is not yet available in peer-reviewed literature, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the experimental designs, protocols, and data interpretation strategies required to compare such a novel agent against established standards of care like Doxorubicin, Paclitaxel, and Cisplatin.

Our focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to ensure a robust and self-validating evaluation process.

Phase 1: Foundational In Vitro Efficacy Profiling

The initial and most fundamental step is to determine the cytotoxic potential of the novel compound across a panel of clinically relevant cancer cell lines. This phase establishes a baseline of activity and helps identify potential cancer types for further investigation.

Core Experiment: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in cell viability following treatment with the compound indicates a cytotoxic or cytostatic effect.

Experimental Workflow: MTT Assay

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed Cancer Cells in 96-well plates B 2. Incubate 24h for cell adherence A->B D 4. Treat cells with compounds (including vehicle control) B->D C 3. Prepare Serial Dilutions of Novel Compound & Standard Drugs C->D E 5. Incubate for 48-72h D->E F 6. Add MTT Reagent to each well E->F G 7. Incubate 4h (formazan formation) F->G H 8. Solubilize Formazan with DMSO or Solubilization Buffer G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate IC50 Values I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of this compound and standard drugs (e.g., Doxorubicin) in the appropriate cell culture medium. Perform serial dilutions to create a range of 8-12 concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).

Interpreting the Data: A Comparative Table

The primary output of this phase is a table of IC50 values. This allows for a direct, quantitative comparison of potency. A lower IC50 value indicates higher potency.

Table 1: Hypothetical Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound Experimental DataExperimental DataExperimental Data
Doxorubicin (Standard)~0.05 - 1.0 µM~0.1 - 1.5 µM~0.2 - 2.0 µM
Paclitaxel (Standard)~0.001 - 0.01 µM~0.005 - 0.05 µM~0.002 - 0.02 µM
Cisplatin (Standard)~1.0 - 10.0 µM~2.0 - 15.0 µM~1.0 - 8.0 µM

Note: IC50 values for standard drugs are approximate ranges from literature and can vary based on experimental conditions.

Trustworthiness Check: A self-validating protocol includes positive controls (standard drugs) and a negative control (vehicle, e.g., 0.1% DMSO). The results for the standard drugs should fall within the expected literature ranges, confirming the validity of the assay.

Phase 2: Unraveling the Mechanism of Action

A potent compound is promising, but understanding how it kills cancer cells is crucial for further development. This phase investigates the cellular pathways affected by the compound, with a focus on apoptosis—the most common mechanism of action for chemotherapy drugs.

Core Experiment: Annexin V/Propidium Iodide (PI) Apoptosis Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry can then distinguish between four populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway: Intrinsic Apoptosis

compound Novel Benzothiazole (or Standard Drug) stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito forms pore cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis A 1. Implant Human Cancer Cells (e.g., A549) subcutaneously into immunocompromised mice B 2. Allow Tumors to Grow to a palpable size (e.g., 100-150 mm³) A->B C 3. Randomize Mice into Treatment Groups (Vehicle, Novel Compound, Standard Drug) B->C D 4. Administer Treatment (e.g., daily via IP, IV, or oral gavage) C->D E 5. Monitor Tumor Volume and Body Weight 2-3x weekly D->E F 6. Continue for 21-28 days or until endpoint E->F G 7. Euthanize & Excise Tumors for final measurement and analysis F->G H 8. Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for an in vivo xenograft model to assess anticancer efficacy.

Detailed Protocol: Xenograft Model

  • Implantation: Subcutaneously inject ~2-5 million cancer cells (e.g., A549) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Monitor mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize animals into treatment groups (n=8-10 per group).

  • Treatment: Administer the this compound, a standard drug (e.g., Cisplatin), and a vehicle control based on a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight three times a week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes after a set period (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Interpreting the Data: A Comparative In Vivo Table

Table 2: Hypothetical Comparative In Vivo Efficacy (A549 Xenograft Model)

CompoundDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control10 mL/kg, dailyExperimental Data0%~0% to +5%
This compound e.g., 20 mg/kg, dailyExperimental DataCalculated DataExperimental Data
Cisplatin (Standard)e.g., 5 mg/kg, weeklyExperimental DataCalculated Data~ -5% to -15%

A successful novel compound would ideally show a TGI comparable to or greater than the standard drug, but with a significantly lower impact on body weight, indicating a better safety profile.

Conclusion: Synthesizing a Go/No-Go Decision

The culmination of these phases provides a multi-dimensional profile of the novel agent. A strong candidate for further development, such as this compound, would exhibit:

  • Potent and broad in vitro activity: Low micromolar or nanomolar IC50 values across multiple relevant cell lines.

  • A well-defined mechanism of action: Clear evidence of inducing a programmed cell death pathway like apoptosis.

  • Significant in vivo efficacy: High TGI in xenograft models that is comparable or superior to the standard of care.

  • An acceptable safety profile: Minimal body weight loss or other signs of toxicity in vivo compared to standard chemotherapeutics.

This rigorous, multi-faceted comparison is essential for identifying novel compounds that have a genuine potential to become the next generation of anticancer therapies. It ensures that only the most promising candidates, backed by robust and validated data, move forward in the long and arduous journey of drug development.

References

This section would be populated with citations for specific protocols and literature values used in an actual study. The following are representative examples of authoritative sources for the methodologies described.

  • MTT Assay Protocol: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: https://link.springer.com/protocol/10.1007/978-1-61779-080-5_20
  • Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor protocols, 2016(6). URL: https://cshprotocols.cshlp.org/content/2016/6/pdb.prot087308.full
  • Xenograft Models in Cancer Research: Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. URL: https://www.
  • Properties of Benzothiazole Derivatives: Kamal, A., Md, A. A., & Reddy, T. S. (2018). Benzothiazole: A Promising Scaffolds for the Development of Potent Bioactive Agents. Mini reviews in medicinal chemistry, 18(1), 60–83. URL: https://www.eurekaselect.com/article/83727

Validating the Mechanism of Action of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine: A Comparative Guide to Target Deconvolution and Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the discovery of a novel bioactive compound like N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine marks the beginning of a critical journey: the validation of its mechanism of action (MoA). A thorough understanding of how a molecule exerts its effects at the molecular and cellular level is paramount for its progression as a chemical probe or a therapeutic candidate. This guide provides an in-depth, comparative framework for elucidating the MoA of this benzothiazole derivative, emphasizing experimental strategies for target identification, validation, and pathway analysis.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Preliminary research on related benzothiazole compounds suggests potential roles in modulating cellular processes like ubiquitination and exhibiting antimicrobial or antioxidant properties, likely through interactions with enzymes or receptors.[2] However, for this compound specifically, the precise molecular targets and the subsequent biological sequelae remain to be definitively established. This guide will navigate the logical progression of experiments designed to unravel this crucial information.

Section 1: Initial Target Deconvolution: Finding Where the Molecule Binds

The first step in MoA validation is to identify the direct binding partners of the compound within the complex cellular proteome. This process, known as target deconvolution, can be approached through several methodologies.[3][4] Here, we compare two orthogonal approaches: an unbiased chemical proteomics method and a computational prediction strategy.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique to isolate target proteins from a complex mixture.[3] This method relies on immobilizing the small molecule of interest to a solid support to "fish" for its binding partners in a cell lysate.[5]

Causality Behind Experimental Choices: The strength of AC-MS lies in its ability to identify direct physical interactions between the compound and its targets without prior assumptions. The choice of linker position for immobilization is critical and should be guided by structure-activity relationship (SAR) data, if available, to avoid disrupting the key binding motifs of the molecule.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of this compound incorporating a linker with a reactive group (e.g., a carboxyl or amino group) suitable for immobilization. The linker should be attached at a position determined not to be essential for its biological activity.

  • Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cell line where the compound shows a phenotypic effect).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by using a buffer containing the free compound (competitive elution), which is often the most specific method, or by using a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[3]

Self-Validation: A crucial control experiment involves a competitive pulldown where the lysate is pre-incubated with an excess of the free, unmodified this compound before incubation with the immobilized probe. A significant reduction in the binding of a protein in the presence of the free compound strongly indicates a specific interaction.

Comparison with In Silico Target Prediction

Computational methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. These methods are rapid and cost-effective but require experimental validation.

Method Principle Pros Cons
Affinity Chromatography-MS Physical interaction-based isolation of target proteins.Unbiased, identifies direct binding partners.Requires chemical modification of the compound, can be technically challenging.
In Silico Target Prediction Computational modeling of compound-protein interactions.Rapid, cost-effective, can screen large target libraries.Predictive, requires experimental validation, prone to false positives.

Section 2: Validating Target Engagement in a Cellular Environment

Identifying a potential binding partner is the first step; confirming this interaction within the complex milieu of a living cell is the critical next phase. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement in intact cells and tissues.[6][7] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[7]

Causality Behind Experimental Choices: CETSA is advantageous as it does not require any modification of the compound, thus avoiding potential artifacts introduced by chemical tags. It provides direct evidence of target engagement in a physiological context.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blotting or ELISA).

  • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve".

  • Analysis: A shift in the melt curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Data Presentation: Hypothetical CETSA Results

Temperature (°C) % Soluble Target (Vehicle) % Soluble Target (Compound)
40100100
459598
507090
554075
601550
65520

Alternative Validation Technique: Kinobeads Competition Binding Assay

If the identified target is a kinase, the kinobeads assay offers a robust alternative for profiling selectivity and affinity.[9][10] This chemical proteomics approach uses a set of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[10] The compound of interest is then used to compete for binding with the beads.[9] This method is particularly useful for assessing the selectivity of the compound against a wide range of kinases. However, it is limited to targets that can be captured by the specific ligands on the beads and may not be suitable for allosteric inhibitors.[11]

Diagram: Target Validation Workflow

Target Validation Workflow cluster_0 Initial Target Identification cluster_1 Cellular Target Engagement cluster_2 Pathway Analysis Affinity Chromatography-MS Affinity Chromatography-MS CETSA CETSA Affinity Chromatography-MS->CETSA Validate Hits In Silico Prediction In Silico Prediction In Silico Prediction->CETSA Validate Predictions Reporter Gene Assay Reporter Gene Assay CETSA->Reporter Gene Assay Elucidate Function Kinobeads Assay Kinobeads Assay Kinobeads Assay->Reporter Gene Assay Elucidate Function Phosphoproteomics Phosphoproteomics

Caption: A logical workflow for the identification and validation of a small molecule's target.

Section 3: Elucidating the Downstream Signaling Pathway

Once the direct target is validated, the next step is to understand the functional consequences of this interaction. Reporter gene assays are a versatile tool for monitoring the activity of specific signaling pathways.[12][13] These assays utilize a reporter gene (e.g., luciferase or GFP) linked to a DNA response element that is regulated by a specific transcription factor.[13]

Causality Behind Experimental Choices: Reporter assays provide a quantitative readout of the activity of a signaling pathway, allowing for the determination of whether the compound acts as an activator or an inhibitor.[14] They are highly adaptable and can be used to investigate a wide range of pathways.[12]

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene under the control of a response element for the pathway of interest.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway).

  • Cell Lysis: After a suitable incubation period, lyse the cells.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Diagram: Hypothetical Signaling Pathway

Hypothetical Signaling Pathway Compound Compound Target Protein Target Protein Compound->Target Protein Inhibition Kinase A Kinase A Target Protein->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A hypothetical signaling cascade inhibited by the compound.

Section 4: Comparison with Alternative/Standard-of-Care Compounds

To further validate the MoA and to understand the compound's potential, it is essential to compare its activity with that of well-characterized inhibitors of the identified target or pathway. This comparison provides a benchmark for the potency and specificity of this compound.

Data Presentation: Hypothetical Comparative IC50 Values

Compound Target Binding (IC50, nM) Cellular Pathway Inhibition (IC50, nM)
This compound150500
Known Inhibitor A (Alternative)50100
Known Inhibitor B (Standard-of-Care)1025

This comparative data is crucial for lead optimization and for positioning the novel compound within the existing landscape of chemical probes or therapeutic agents.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a multi-faceted process that requires a logical and systematic application of orthogonal experimental approaches. By progressing from unbiased target identification to rigorous cellular target engagement validation and functional pathway analysis, researchers can build a comprehensive and robust understanding of the compound's biological activity. The comparative framework and detailed protocols provided in this guide offer a roadmap for navigating this critical phase of drug discovery and chemical biology research.

References

  • Smolecule. (2023, August 17). N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine.
  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubChem. (n.d.). N-benzyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • National Institutes of Health. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • National Institutes of Health. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • BMG LABTECH. (2024, October 22). Gene reporter assays.
  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • National Institutes of Health. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • National Institutes of Health. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
  • PubMed. (n.d.). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) Ethyl] amino]-4 Pyrimidinyl) Acetonitrile): A c-Jun NH2-terminal Protein Kinase Inhibitor With Neuroprotective Properties.
  • Thermo Fisher Scientific. (n.d.). Reporter Gene Assays.
  • Wikipedia. (n.d.). Enzyme assay.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of....
  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition.
  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules.
  • Promega Corporation. (n.d.). Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Worthington Biochemical. (n.d.). Effects of Inhibitors on Enzyme Activity.
  • Utrecht University Repository. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation.
  • AA Blocks. (n.d.). 1330364-72-1 | N-(4-ethoxy-1,3-benzothiazol-2-yl).
  • PubMed. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.
  • National Institutes of Health. (2025, September 24). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products.
  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (2025, November 28). (PDF) Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments.
  • Moldb. (n.d.). N-Benzyl-6-ethoxy-1,3-benzothiazol-2-amine CAS No.: 743452-45-1 Cat. No..

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzothiazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine is a member of this versatile chemical family, noted for its potential as a modulator of biological pathways.[4] However, as with any promising small molecule, a thorough understanding of its selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, offering a comparative analysis with hypothetical analogs to underscore the importance of off-target profiling in early-stage drug development.

The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity for the intended molecular target. Off-target interactions can lead to unforeseen side effects, toxicity, or even a dilution of the primary therapeutic effect.[5] For benzothiazole derivatives, which are known to interact with a range of protein families, particularly protein kinases, a systematic evaluation of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of preclinical research.[6]

This guide will delineate the experimental methodologies for assessing the selectivity of this compound, with a focus on two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). We will explore the rationale behind these experimental choices and present hypothetical data to illustrate the interpretation of results in a comparative context.

Comparative Selectivity Profiling: A Hypothetical Analysis

To contextualize the importance of cross-reactivity, let us consider this compound (Compound A) alongside two hypothetical structural analogs:

  • Compound B: N-benzyl-4-methoxy-1,3-benzothiazol-2-amine (a less bulky ether analog)

  • Compound C: N-(4-fluorobenzyl)-4-ethoxy-1,3-benzothiazol-2-amine (an analog with an electron-withdrawing group on the benzyl moiety)

The following tables present hypothetical data from kinase and GPCR profiling assays, designed to highlight potential differences in selectivity that can arise from minor structural modifications.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
Primary Target X 95 92 98
Kinase 1456525
Kinase 2305515
Kinase 315255
Kinase 410182
Kinase 5512<1

Table 2: Comparative GPCR Off-Target Profile (% Inhibition at 10 µM)

GPCR TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
GPCR 1355010
GPCR 220355
GPCR 31015<1
GPCR 458<1
GPCR 5<12<1

From this hypothetical data, we can infer that while all three compounds exhibit high potency against the primary target, Compound C demonstrates a superior selectivity profile with minimal off-target kinase and GPCR activity. This underscores the critical role of subtle chemical modifications in fine-tuning a drug candidate's specificity.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity relies on well-designed, high-throughput screening assays. The following protocols outline the standard methodologies for kinase and GPCR profiling.

Kinase Profiling Workflow

The rationale for kinase profiling stems from the fact that the benzothiazole scaffold can mimic the adenine moiety of ATP, the universal phosphate donor for kinases.[6] This mimicry can lead to competitive binding at the ATP-binding site of numerous kinases, making a broad kinase screen essential.

Diagram 1: Kinase Profiling Experimental Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plating (Compound, Kinase, Substrate) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation1 Pre-incubation Assay_Plate->Incubation1 ATP_Addition ATP Addition (Initiate Reaction) Incubation1->ATP_Addition Incubation2 Reaction Incubation ATP_Addition->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Score Selectivity Scoring Data_Analysis->Selectivity_Score

Caption: A generalized workflow for in vitro kinase profiling assays.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value against the primary target and for single-point screening against the kinase panel.

  • Kinase Panel Selection: Choose a comprehensive kinase panel, such as the Eurofins Discovery KinaseProfiler™ or Reaction Biology's HotSpot™, which covers a broad representation of the human kinome.[7]

  • Assay Reaction:

    • In a 384-well plate, add the diluted compound.

    • Add the specific kinase and its corresponding substrate.

    • Allow for a pre-incubation period to permit compound-kinase binding.

    • Initiate the kinase reaction by adding a solution containing ATP. It is crucial to perform these assays at or near the physiological ATP concentration to obtain biologically relevant data.[8]

    • Incubate for a specified time at a controlled temperature.

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent (e.g., luminescence-based). The signal intensity is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at a single concentration (e.g., 10 µM). For hits showing significant inhibition, perform dose-response experiments to determine the IC50 values.

GPCR Off-Target Screening

GPCRs represent another major class of drug targets, and unintended interactions can lead to a variety of adverse effects.[9] Therefore, screening this compound against a panel of GPCRs is a critical step in safety pharmacology.

Diagram 2: GPCR Functional Assay Workflow (Calcium Flux)

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution & Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (GPCR-expressing cell line) Cell_Plating Cell Plating Cell_Culture->Cell_Plating Dye_Loading Calcium Indicator Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Compound_Prep Compound Dilution Compound_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Agonist_Addition Agonist Addition Incubation->Agonist_Addition Signal_Reading Real-time Fluorescence Reading (e.g., FLIPR) Agonist_Addition->Signal_Reading Response_Curve Generate Response Curves Signal_Reading->Response_Curve Data_Analysis Calculate % Inhibition or % Agonism Response_Curve->Data_Analysis

Sources

Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine Derivatives and Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The quest for novel, efficacious, and well-tolerated anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive analysis of the in vivo efficacy of this class of compounds, with a particular focus on derivatives of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine.

While direct in vivo efficacy data for this compound derivatives remains limited in publicly accessible literature, this guide will leverage available preclinical data for closely related 2-aminobenzothiazole analogs to provide a robust comparative framework. We will present a detailed case study of a representative 2-aminobenzothiazole derivative with demonstrated in vivo anticancer activity and compare its performance against a standard-of-care chemotherapeutic agent. This approach is designed to offer valuable insights for researchers in the field, highlighting the therapeutic potential of this chemical class and outlining the experimental methodologies crucial for advancing these promising compounds through the preclinical pipeline.

The 2-Aminobenzothiazole Scaffold: A Hub of Anticancer Activity

The 2-aminobenzothiazole core is a versatile pharmacophore that has been extensively explored in the design of novel therapeutic agents.[3][4] Its derivatives have been shown to target a variety of key signaling pathways implicated in cancer progression.[1] Notably, some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for further development.[1]

Comparative In Vivo Efficacy: A Case Study Approach

To illustrate the therapeutic potential of the 2-aminobenzothiazole class, we will examine the in vivo efficacy of a representative compound, hereafter referred to as Compound 41 , which has shown significant antitumor activity in preclinical models of breast cancer.[1] We will compare its performance to Doxorubicin , a widely used chemotherapeutic agent for breast cancer.[5][6]

Data Presentation: Efficacy in a Breast Cancer Xenograft Model

The following table summarizes the hypothetical in vivo efficacy of Compound 41 compared to Doxorubicin in an MCF-7 human breast cancer xenograft model. It is important to note that while the data for Doxorubicin is based on established preclinical outcomes, the data for Compound 41 is illustrative and based on the reported preclinical success of similar 2-aminobenzothiazole derivatives.[1][7]

Treatment GroupDose RegimenTumor Growth Inhibition (TGI) (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Controlq.d. x 21 (i.p.)-1500 ± 250+2
Compound 41 50 mg/kg, q.d. x 21 (p.o.)65525 ± 90-3
Doxorubicin 5 mg/kg, q.w. x 3 (i.v.)75375 ± 75-8

Note: Data are presented as mean ± SEM. TGI is calculated at the end of the study. Body weight change is a general indicator of toxicity.

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of an appropriate preclinical model is paramount for obtaining meaningful and translatable data. The MCF-7 human breast cancer cell line is a well-characterized, estrogen receptor-positive (ER+) cell line that is widely used in breast cancer research.[8] Its use in a xenograft model, where the cells are implanted into immunodeficient mice, provides a robust platform to assess the in vivo antitumor activity of novel compounds.[8]

The choice of dosing route and schedule is another critical consideration. For a novel oral agent like our hypothetical Compound 41, daily oral gavage (p.o.) is a relevant administration route that reflects its potential clinical application. In contrast, Doxorubicin is administered intravenously (i.v.) on a weekly schedule, consistent with its clinical use.[9] This head-to-head comparison, using clinically relevant routes of administration, provides a more accurate assessment of the relative therapeutic potential.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of in vivo efficacy studies, it is essential to follow detailed and well-validated protocols.

Murine Xenograft Model of Human Breast Cancer

Objective: To evaluate the in vivo antitumor efficacy of a test compound compared to a standard-of-care agent in an established human breast cancer xenograft model.

Materials:

  • MCF-7 human breast cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Test compound (e.g., Compound 41)

  • Standard-of-care agent (e.g., Doxorubicin)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend the MCF-7 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

    • Subcutaneously implant 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor growth.

    • Measure tumor dimensions using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Initiate treatment with the test compound, standard-of-care agent, or vehicle control according to the predetermined dosing schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume twice weekly throughout the study.

    • Monitor animal body weight and overall health status twice weekly as an indicator of toxicity.

  • Study Termination and Data Analysis:

    • Terminate the study when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

    • At termination, excise the tumors and record their final weights.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Statistically analyze the data to determine the significance of the observed antitumor effects.

Visualizing the Path to Efficacy: Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and the underlying biological mechanisms is crucial for understanding the data and its implications.

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation A MCF-7 Cell Culture B Cell Implantation (Athymic Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation (Test Compound vs. Control) D->E F Tumor Volume & Body Weight Measurement E->F G Study Termination F->G H Data Analysis (%TGI, Statistical Significance) G->H

Caption: Workflow for assessing in vivo anticancer efficacy.

Potential Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives

While the precise mechanism of action for many 2-aminobenzothiazole derivatives is still under investigation, several have been shown to induce apoptosis and cell cycle arrest.[1] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds.

G A 2-Aminobenzothiazole Derivative B Target Protein (e.g., Kinase, Apoptotic Regulator) A->B Inhibition C Downstream Signaling Cascade Disruption B->C Leads to D Cell Cycle Arrest C->D E Apoptosis C->E F Tumor Growth Inhibition D->F E->F

Caption: Potential mechanism of action for 2-aminobenzothiazoles.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a promising starting point for the development of novel anticancer agents. While the direct in vivo efficacy data for this compound derivatives is not yet widely available, the preclinical success of analogous compounds provides a strong rationale for their continued investigation.

Future studies should focus on:

  • Synthesizing and screening a focused library of this compound derivatives to identify lead candidates with potent in vitro activity.

  • Conducting comprehensive in vivo efficacy studies of lead candidates in relevant xenograft and patient-derived xenograft (PDX) models.

  • Elucidating the precise mechanism of action of these compounds to identify predictive biomarkers and rational combination strategies.

  • Performing detailed pharmacokinetic and toxicology studies to assess the drug-like properties and safety profile of promising candidates.

By following a rigorous and well-defined preclinical development path, researchers can unlock the full therapeutic potential of this exciting class of molecules and contribute to the advancement of cancer therapy.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Link]

  • Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Treatment schedule of MCF-7 xenografts. The E2 pellet was implanted... (n.d.). ResearchGate. [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. [Link]

  • Human breast cancer cell line xenografts as models of breast cancer. (n.d.). Clarke Labs. [Link]

  • CSF-1R Inhibitor Development: Current Clinical Status. (2017). PubMed. [Link]

  • A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. (2016). Frontiers. [Link]

  • Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. (2023). [Link]

  • Articles Tagged with ''CSF-1R inhibitors''. (n.d.). BioWorld. [Link]

  • Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms. (n.d.). Journal of Cancer. [Link]

  • Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (n.d.). PubMed. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. (n.d.). PubMed. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. [Link]

  • Examples of anticancer agents containing 2-aminobenzothiazole. (n.d.). ResearchGate. [Link]

  • MCF7 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine
Reactant of Route 2
N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.